molecular formula C17H18N2O5 B5744680 N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B5744680
M. Wt: 330.33 g/mol
InChI Key: DLNFULDYYCHPKB-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide is an organic compound with a complex molecular structure It is characterized by the presence of methoxy and nitrophenoxy groups attached to an acetamide backbone

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-15-6-2-13(3-7-15)10-11-18-17(20)12-24-16-8-4-14(5-9-16)19(21)22/h2-9H,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNFULDYYCHPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-methoxyphenethylamine with 4-nitrophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]-2-(4-aminophenoxy)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The methoxy and nitrophenoxy groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]acetamide
  • N-[2-(4-nitrophenyl)ethyl]acetamide
  • N-[2-(4-methoxyphenyl)ethyl]-2-(4-aminophenoxy)acetamide

Comparison: N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of both methoxy and nitrophenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development can unlock its full potential in various fields.

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